molecular formula C7H6O3S B12009749 2-Hydroxy-4-sulfanylbenzoic acid CAS No. 87703-95-5

2-Hydroxy-4-sulfanylbenzoic acid

Cat. No.: B12009749
CAS No.: 87703-95-5
M. Wt: 170.19 g/mol
InChI Key: MVWBXFLOUDFQLM-UHFFFAOYSA-N
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Description

2-Hydroxy-4-sulfanylbenzoic acid is an organic compound with the molecular formula C7H6O3S It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a sulfanyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-sulfanylbenzoic acid typically involves the introduction of hydroxyl and sulfanyl groups onto a benzoic acid scaffold. One common method is the sulfonation of salicylic acid (2-Hydroxybenzoic acid) followed by reduction to introduce the sulfanyl group. The reaction conditions often involve the use of sulfuric acid and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic processes or biocatalytic approaches. These methods aim to optimize yield and purity while minimizing environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

    Reduction: The hydroxyl group can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydroxyl and sulfanyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Alcohols and thiols.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy-4-sulfanylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its antioxidant properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups allow it to participate in redox reactions, potentially modulating oxidative stress in biological systems. It may also interact with enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfanyl group, primarily used in pharmaceuticals.

    4-Hydroxybenzoic acid: Lacks the sulfanyl group, used in the production of parabens.

    4-Sulfanylbenzoic acid: Lacks the hydroxyl group, used in various chemical syntheses.

Uniqueness

2-Hydroxy-4-sulfanylbenzoic acid is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

87703-95-5

Molecular Formula

C7H6O3S

Molecular Weight

170.19 g/mol

IUPAC Name

2-hydroxy-4-sulfanylbenzoic acid

InChI

InChI=1S/C7H6O3S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,8,11H,(H,9,10)

InChI Key

MVWBXFLOUDFQLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)O)C(=O)O

Origin of Product

United States

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